molecular formula C20H25N3O2 B5487532 N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5487532
M. Wt: 339.4 g/mol
InChI Key: BHYXUZWLKOXWBR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide acts as a potent antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. It also exhibits moderate affinity for the α2-adrenergic receptor. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's mechanism of action involves the modulation of the serotonergic and noradrenergic systems, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to exhibit significant anti-inflammatory effects in animal models of inflammation. It also exhibits potent analgesic effects, which have been attributed to its ability to modulate the serotonergic and noradrenergic systems. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide offers several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT1A receptor. However, N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's limited solubility in water and its potential toxicity at high doses can pose challenges for laboratory experiments.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. These include investigating its potential use in treating psychiatric disorders such as anxiety and depression, exploring its mechanism of action in more detail, and studying its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide for therapeutic applications.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as sodium carbonate. The reaction yields N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide as a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in treating anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-8-9-17(14-16(15)2)21-20(24)23-12-10-22(11-13-23)18-6-4-5-7-19(18)25-3/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYXUZWLKOXWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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